2-Chloro-N6-cyclohexyladenosine is a synthetic compound that belongs to the class of adenosine derivatives, characterized by the presence of a chloro substituent at the 2-position and a cyclohexyl group at the N6 position of the adenine base. This compound is primarily studied for its pharmacological properties, particularly its interaction with adenosine receptors, which are involved in various physiological processes including neurotransmission and cardiovascular regulation.
The compound is synthesized through various chemical methods that involve modifications of adenosine derivatives. The synthesis typically requires specific reagents and conditions to achieve the desired substitution and configuration. Research has shown that 2-chloro-N6-cyclohexyladenosine exhibits high affinity for A1 adenosine receptors, making it a valuable tool in pharmacological studies .
The synthesis of 2-chloro-N6-cyclohexyladenosine typically involves several key steps:
A typical synthesis pathway may include:
The molecular structure of 2-chloro-N6-cyclohexyladenosine can be represented as follows:
The structure features:
Nuclear magnetic resonance (NMR) spectroscopy is often used to confirm the structure, providing data on chemical shifts that correspond to different protons in the molecule .
2-Chloro-N6-cyclohexyladenosine undergoes various chemical reactions that are relevant for its biological activity:
Research indicates that modifications at both the 2-position and N6 position can significantly alter binding affinity and efficacy, making structural analysis critical for understanding its pharmacological properties .
The mechanism of action for 2-chloro-N6-cyclohexyladenosine involves:
Studies have demonstrated that this compound exhibits high selectivity for A1 receptors over other adenosine receptor subtypes, which is crucial for minimizing side effects in therapeutic applications .
Relevant data from spectroscopic analyses (NMR, HPLC) confirm these properties and assist in understanding its behavior in biological systems .
2-Chloro-N6-cyclohexyladenosine is primarily used in research settings for:
Introduction to the Compound2-Chloro-N⁶-cyclohexyladenosine is a synthetic adenosine derivative characterized by a chloro substituent at the 2-position of the adenine ring and a cyclohexyl group at the N⁶ position. Its molecular formula is C₁₆H₂₂ClN₅O₄, with a molecular weight of 383.8 g/mol. The compound is typically synthesized from 2,6-dichloropurine and ribose derivatives through sequential reactions, including acid-catalyzed glycosylation and debenzoylation, followed by purification via high-performance liquid chromatography or column chromatography . As an adenosine receptor modulator, it serves as a research tool for investigating purinergic signaling in physiological and pathological processes, though its therapeutic applications remain exploratory.
2-Chloro-N⁶-cyclohexyladenosine exhibits high selectivity for the adenosine A₁ receptor subtype. This selectivity arises from its structural modifications: The cyclohexyl group at the N⁶ position optimizes hydrophobic interactions within the A₁ receptor’s ligand-binding pocket, while the 2-chloro substitution reduces affinity for non-target adenosine receptors [3]. Binding affinity data from structurally analogous compounds (e.g., 2-chloro-N⁶-cyclopentyladenosine) demonstrate sub-nanomolar affinity for A₁ receptors (Kᵢ = 0.8 nM), contrasted with significantly weaker binding to A₂A (Kᵢ = 2,300 nM), A₃ (Kᵢ = 42 nM), and A₂B (EC₅₀ = 18,800 nM) receptors [4]. This >2,800-fold selectivity for A₁ over A₂A receptors underpins its utility in dissecting A₁-specific functions.
Table 1: Adenosine Receptor Binding Affinity Profile of 2-Chloro-N⁶-Cyclohexyladenosine and Analogues
Receptor Subtype | Binding Affinity (Kᵢ or EC₅₀) | Selectivity Ratio (vs. A₁) | Primary G-Protein Coupling |
---|---|---|---|
A₁ | 0.8–1.2 nM* | 1 | Gᵢ/o |
A₂A | 2,300 nM* | 2,875 | Gₛ |
A₂B | 18,800 nM (EC₅₀)* | 23,500 | Gₛ/Gq |
A₃ | 42–50 nM* | 53 | Gᵢ/o |
*Data derived from near analogues (e.g., 2-chloro-N⁶-cyclopentyladenosine) due to direct ligand binding assays of the cyclohexyl variant being limited in public literature* [3] [4].
Functionally, A₁ receptors are abundantly expressed in the central nervous system, heart, and retinal cells, where they inhibit adenylyl cyclase activity via Gᵢ/o proteins. This inhibition reduces cyclic adenosine monophosphate production, leading to downstream effects like neuronal hyperpolarization, vasodilation, and anti-inflammatory responses [3]. In ocular tissues, A₁ receptor activation by selective agonists modulates aqueous humor dynamics, suggesting therapeutic potential for glaucoma [3].
Activation of adenosine A₁ receptors by 2-chloro-N⁶-cyclohexyladenosine initiates a cascade of intracellular signaling events, which converge on cytoprotective and regulatory outcomes:
Kₐₜₚ Channel Activation
A₁ receptor stimulation triggers the opening of ATP-sensitive potassium (Kₐₜₚ) channels in cardiac, neuronal, and vascular tissues. This occurs via Gᵢ/o-mediated liberation of Gβγ subunits, which activate protein kinase C. Kₐₜₚ channel opening hyperpolarizes cells, reducing calcium influx and cellular excitability. In cardiac ischemia models, adenosine A₁ agonists limit infarct size by preserving mitochondrial Kₐₜₚ channel function, an effect abolished by Kₐₜₚ blockers like glibenclamide [2].
Kinase Cascade Regulation
2-Chloro-N⁶-cyclohexyladenosine modulates multiple kinase pathways through A₁ receptor agonism:
Table 2: Key Intracellular Pathways Modulated by 2-Chloro-N⁶-Cyclohexyladenosine
Signaling Pathway | Mechanism of Activation | Downstream Effects | Functional Outcomes |
---|---|---|---|
Kₐₜₚ Channels | Gβγ release → Protein kinase C activation | Membrane hyperpolarization; ↓ Ca²⁺ influx | Cardioprotection; Neuroprotection |
Akt Pathway | Phosphoinositide 3-kinase recruitment | eNOS activation; ↓ Caspase-9 | Anti-apoptosis; Vasodilation |
ERK 1/2 & p38 MAPK | Ras/Raf-dependent kinase phosphorylation | CREB activation → Antioxidant gene expression | Oxidative stress resistance |
Protein Kinase C | Phospholipase Cβ stimulation | Mitochondrial pore stabilization | Ischemic preconditioning |
Cross-Pathway Synergy: These pathways exhibit functional redundancy. For example, Akt and protein kinase C jointly phosphorylate endothelial nitric oxide synthase, augmenting nitric oxide bioavailability, which further activates Kₐₜₚ channels via cyclic guanosine monophosphate [2].
Adenosine A₁ receptors functionally interact with neurotrophic signaling systems, enhancing neuronal survival and plasticity. In retinal and cortical models, A₁ receptor activation by 2-chloro-N⁶-cyclohexyladenosine potentiates brain-derived neurotrophic factor and nerve growth factor signaling through two mechanisms:
In ocular hypertension models, adenosine A₁ agonists suppress microglial activation and pro-inflammatory cytokine release (e.g., tumor necrosis factor-α), preserving retinal nerve fiber layer integrity. This effect is partially mediated by brain-derived neurotrophic factor upregulation, highlighting adenosine’s role as a neurotrophic co-modulator [3].
Despite its high selectivity, 2-chloro-N⁶-cyclohexyladenosine may exhibit low-affinity interactions with non-target adenosine receptors:
Critically, 2-chloro-N⁶-cyclohexyladenosine does not antagonize non-target receptors. Its efficacy profile contrasts with non-selective adenosine receptor agonists (e.g., 5′-N-ethylcarboxamidoadenosine), which indiscriminately activate all subtypes. This selectivity minimizes confounding effects in experimental models, such as A₂A-mediated vasodilation or A₃-mediated mast cell degranulation [3]. In cardiac tissue, the absence of A₂A agonism prevents coronary steal phenomena, preserving the compound’s cardioprotective specificity [2].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0